REACTION_CXSMILES
|
[N+:1]1([O-])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:12]([O:15]C(=O)C)(=[O:14])[CH3:13]>>[C:12]([O:15][CH:9]1[C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6][CH2:7][CH2:8]1)(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[N+]1(=CC=CC=2CCCCC12)[O-]
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 90° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under a reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained material was separated
|
Type
|
CUSTOM
|
Details
|
purified by a silica gel column chromatography
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1CCCC=2C=CC=NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.6 mmol | |
AMOUNT: MASS | 690 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |